Welcome to the BenchChem Online Store!
molecular formula C11H15N3O4 B8725230 N-Isopropyl-3,4-dimethyl-2,6-dinitroaniline CAS No. 40318-47-6

N-Isopropyl-3,4-dimethyl-2,6-dinitroaniline

Cat. No. B8725230
M. Wt: 253.25 g/mol
InChI Key: OYUBPCNMZPYCJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04165231

Procedure details

4-Chloro-3,5-dinitro-o-xylene (10.0 grams, 0.043 mole) and i-propylamine (10.1 grams, 0.17 mole) are mixed and refluxed for 12 hours using an efficient reflux condenser. The mixture is then cooled and poured into 100 ml. of 5% hydrochloric acid and extracted with diethyl ether. The ether extract is dried over magnesium sulfate. Removal of the drying agent and solvent leaves an orange oil which readily solidifies. The product is recrystallized from methanol to give 8.7 grams (80%) of an orange solid with melting point 69° C. to 70° C.
Name
4-Chloro-3,5-dinitro-o-xylene
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([N+:13]([O-:15])=[O:14])=[C:4]([CH3:12])[C:5]([CH3:11])=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].[CH:16]([NH2:19])([CH3:18])[CH3:17]>>[CH:16]([NH:19][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([CH3:11])=[C:4]([CH3:12])[C:3]=1[N+:13]([O-:15])=[O:14])([CH3:18])[CH3:17]

Inputs

Step One
Name
4-Chloro-3,5-dinitro-o-xylene
Quantity
10 g
Type
reactant
Smiles
ClC=1C(=C(C(=CC1[N+](=O)[O-])C)C)[N+](=O)[O-]
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled
ADDITION
Type
ADDITION
Details
poured into 100 ml
EXTRACTION
Type
EXTRACTION
Details
of 5% hydrochloric acid and extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the drying agent and solvent
CUSTOM
Type
CUSTOM
Details
leaves an orange oil which
CUSTOM
Type
CUSTOM
Details
The product is recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC1=C(C(=C(C=C1[N+](=O)[O-])C)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.